molecular formula C11H15NO B15222326 (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine

(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine

Katalognummer: B15222326
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: SYRCSEIGSJECTG-JTQLQIEISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a methoxy group attached to a propan-2-yl chain, which is further connected to a phenylmethanimine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine typically involves the condensation of an amine with an aldehyde or ketone. One common method is the reaction between (S)-1-methoxypropan-2-amine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Large-scale production may also involve the use of automated systems for monitoring and controlling reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides, thiols, or amines can be used for substitution reactions.

Major Products

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of (S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function. The methoxy group may also influence the compound’s lipophilicity and ability to cross cell membranes, impacting its bioavailability and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (R,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine: The enantiomer of the compound with similar chemical properties but different biological activity.

    N-Benzylideneaniline: A structurally similar imine with different substituents.

    N-(1-Methoxypropan-2-yl)benzylamine: A related compound with an amine group instead of an imine.

Uniqueness

(S,E)-N-(1-Methoxypropan-2-yl)-1-phenylmethanimine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and imine functionality make it a versatile intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

N-[(2S)-1-methoxypropan-2-yl]-1-phenylmethanimine

InChI

InChI=1S/C11H15NO/c1-10(9-13-2)12-8-11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3/t10-/m0/s1

InChI-Schlüssel

SYRCSEIGSJECTG-JTQLQIEISA-N

Isomerische SMILES

C[C@@H](COC)N=CC1=CC=CC=C1

Kanonische SMILES

CC(COC)N=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.